molecular formula C14H15N B15200122 2-Isopropyl-4-phenylpyridine

2-Isopropyl-4-phenylpyridine

Cat. No.: B15200122
M. Wt: 197.27 g/mol
InChI Key: OEMHGDHYHFCCEJ-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring and an isopropyl group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-4-phenylpyridine can be achieved through various methods. One common method involves the reaction of 4-bromopyridine with isopropylmagnesium bromide, followed by the addition of phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of 2-(1-Methylethyl)-4-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-4-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitro-substituted phenylpyridines.

Scientific Research Applications

2-(1-Methylethyl)-4-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylethyl)-4-phenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Lacks the isopropyl group, making it less sterically hindered.

    4-Phenylpyridine: Lacks the isopropyl group, affecting its reactivity and binding properties.

    2-(1-Methylethyl)pyridine: Lacks the phenyl group, altering its aromaticity and electronic properties.

Uniqueness

2-(1-Methylethyl)-4-phenylpyridine is unique due to the presence of both the isopropyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylpyridine

InChI

InChI=1S/C14H15N/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

OEMHGDHYHFCCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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